molecular formula C16H17F3N4O B2785195 1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one CAS No. 2097915-17-6

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Cat. No. B2785195
M. Wt: 338.334
InChI Key: QLHGTDGUUFVTEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a 1,2,3-triazole ring, a pyrrolidine ring, and a trifluoromethyl group attached to a phenyl ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, compounds with similar structures are often synthesized using click chemistry or Suzuki-Miyaura cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. X-ray crystallography, NMR spectroscopy, and other analytical techniques are typically used to determine the structure of such compounds .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the 1,2,3-triazole ring might participate in reactions with electrophiles or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect the compound’s lipophilicity and therefore its solubility in different solvents .

Scientific Research Applications

Synthesis Techniques

Research has developed methodologies for synthesizing biologically significant compounds, including those with 1,2,4-triazolo[1,5-a]pyridine structures, through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach enables metal-free oxidative N-N bond formation, characterized by short reaction times and high yields (Zheng et al., 2014).

Structural and Theoretical Studies

Experimental and theoretical studies have been conducted on compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone. These studies included FTIR, FT-NMR, UV–Visible, X-ray, and DFT analyses to elucidate their structural, vibrational, and electronic properties, contributing to a deeper understanding of their molecular characteristics (Ataol & Ekici, 2014).

Biological Activities

New 1H-1,2,4-triazole derivatives containing pyridine units have been synthesized, showcasing antibacterial and plant growth regulatory activities. Such studies highlight the potential of these compounds in developing new antibacterial agents and agricultural chemicals (Liu et al., 2007).

Catalytic Applications

Research into (η3-allyl)palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands has shed light on their low-temperature self-assembling properties and catalytic activity in Suzuki-Miyaura reactions. These studies offer insights into the design of new catalysts for organic synthesis (Amadio et al., 2012).

Antifungal and Antiviral Research

Compounds with 1,2,3-triazole structures have been evaluated for their antifungal activities, showing promise as potential antifungal agents. Additionally, some of these compounds have been assessed for their inhibitory activity against SARS-CoV-2, highlighting their potential application in antiviral research (Al‐Janabi et al., 2020).

Coordination Chemistry

Studies on half-sandwich ruthenium(II) complexes with 1,2,3-triazole-based ligands have explored their structural properties and applications in catalytic oxidation and hydrogenation processes. These findings contribute to the development of metal-based catalysts with diverse applications in chemical synthesis (Saleem et al., 2013).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. It’s important to handle all chemical compounds with appropriate safety precautions .

properties

IUPAC Name

1-[2-(triazol-2-ylmethyl)pyrrolidin-1-yl]-2-[4-(trifluoromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-5-3-12(4-6-13)10-15(24)22-9-1-2-14(22)11-23-20-7-8-21-23/h3-8,14H,1-2,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHGTDGUUFVTEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)CC2=CC=C(C=C2)C(F)(F)F)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}-2-[4-(trifluoromethyl)phenyl]ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.